4-methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine
Description
4-Methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine (CAS: 78650-16-5) is a structurally complex heterocyclic compound featuring a spiro junction between a cyclohexane ring and a triazino[1,2-a]benzimidazole core. The spiro architecture introduces conformational rigidity, which may enhance binding specificity in biological systems . Its synthesis typically involves multi-step reactions, including cyclocondensation of guanidine derivatives with ketones or aldehydes, followed by spirocyclization (analogous to methods described for related triazino-benzimidazoles) .
Properties
IUPAC Name |
4'-methylspiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,1'-cyclohexane]-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-10-6-8-15(9-7-10)19-13(16)18-14-17-11-4-2-3-5-12(11)20(14)15/h2-5,10H,6-9H2,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXNTSXBRZTOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(NC3=NC4=CC=CC=C4N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazino-benzimidazole intermediate, followed by spirocyclization with a cyclohexane derivative. Specific reagents and catalysts, such as acids or bases, are employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-1’H-spiro[cyclohexane-1,4’-[1,3,5]triazino[1,2-a]benzimidazol]-2’-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Comparison Points
- Spiro vs.
- Heteroaromatic Substituents: Thienyl or styryl groups (e.g., CAS 451508-89-7) may enhance π-π stacking interactions in antimicrobial targets .
- Tautomerism: Like 2-amino-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, the target compound may exist in multiple tautomeric forms (e.g., 3,4-dihydro vs. 4,10-dihydro), affecting reactivity and binding .
Biological Activity
4-Methyl-1'H-spiro[cyclohexane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial activities. The findings are supported by various studies and data tables summarizing key research outcomes.
Chemical Structure
The compound features a unique spirocyclic structure that combines elements of cyclohexane and triazine. Its molecular formula is , and its IUPAC name reflects its complex arrangement of rings and functional groups.
Anticancer Activity
Several studies have investigated the anticancer potential of spirocyclic compounds similar to this compound. For instance:
- MTT Assay Results : In vitro studies using MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma) cell lines demonstrated significant cytotoxicity. Spirooxindole derivatives exhibited IC50 values ranging from 16.8 µM to 31.3 µM against MDA-MB-231 cells and 13.5 µM to 24.2 µM against HepG2 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Spirooxindole 9h | MDA-MB-231 | 16.8 ± 0.37 |
| Spirooxindole 9i | HepG2 | 13.5 ± 0.92 |
These results indicate that similar compounds can effectively inhibit cancer cell proliferation.
Anti-inflammatory Activity
Research has shown that spirocyclic compounds can also exhibit anti-inflammatory properties. A study employing the RBC hemolysis technique found that derivatives of spirotriazolotriazine demonstrated significant anti-inflammatory activity . Although specific data for this compound was not detailed in the literature reviewed, the structural similarity suggests potential efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole-containing compounds that demonstrated potent biological activities against cancer cell lines . The study utilized molecular docking to explore binding affinities with key proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
